molecular formula C17H25ClN2 B4691145 N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride

N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B4691145
M. Wt: 292.8 g/mol
InChI Key: OXFDJVWTGZSCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride, also known as harmine hydrochloride, is a naturally occurring beta-carboline alkaloid found in various plant species. It has been used for centuries in traditional medicine for its psychoactive properties and is currently being studied for its potential therapeutic applications.

Mechanism of Action

Harmine hydrochloride is a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
Harmine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride hydrochloride in lab experiments is its potent MAO-A inhibitory activity, which allows for the manipulation of neurotransmitter levels in the brain. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are numerous potential future directions for N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine hydrochloride hydrochloride research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It may also have applications in the treatment of depression and anxiety. Additionally, further studies are needed to better understand its mechanisms of action and potential side effects.

Scientific Research Applications

Harmine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2.ClH/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17;/h4-5,8-9,13-14,18-19H,1-3,6-7,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFDJVWTGZSCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCCC2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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